![molecular formula C16H19ClN4O4S B11161448 4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B11161448.png)
4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
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Overview
Description
5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE is an organic compound with the molecular formula C16H19ClN4O4S and a molecular weight of 398.86446 . This compound is known for its unique structure, which includes a thiadiazole ring, a methoxybenzamide moiety, and an ethoxyethyl side chain. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with acetic anhydride to form 5-chloro-4-acetamido-2-methoxybenzoic acid. This intermediate is then reacted with 5-(2-ethoxyethyl)-1,3,4-thiadiazole-2-amine under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE include:
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound shares a similar benzamide structure but lacks the thiadiazole ring and ethoxyethyl side chain.
4-acetamido-5-chloro-2-hydroxybenzoate: This compound has a hydroxy group instead of a methoxy group and does not contain the thiadiazole ring.
The uniqueness of 5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19ClN4O4S |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H19ClN4O4S/c1-4-25-6-5-14-20-21-16(26-14)19-15(23)10-7-11(17)12(18-9(2)22)8-13(10)24-3/h7-8H,4-6H2,1-3H3,(H,18,22)(H,19,21,23) |
InChI Key |
VKQFTQRDNFYARH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl |
Origin of Product |
United States |
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